molecular formula C16H21F2IO B14271196 2,2-Difluoro-4-iodo-1-phenyldecan-1-one CAS No. 150542-07-7

2,2-Difluoro-4-iodo-1-phenyldecan-1-one

Cat. No.: B14271196
CAS No.: 150542-07-7
M. Wt: 394.24 g/mol
InChI Key: PILCKSRNOHSNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-4-iodo-1-phenyldecan-1-one: is an organic compound with the molecular formula C16H20F2IO It is a derivative of decanone, characterized by the presence of fluorine and iodine atoms at specific positions on the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-4-iodo-1-phenyldecan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: Introduction of fluorine atoms at the 2,2-positions of the decanone backbone. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Iodination: Introduction of the iodine atom at the 4-position. This step can be performed using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable catalyst.

    Phenylation: Attachment of the phenyl group to the 1-position. This can be achieved through a Friedel-Crafts acylation reaction using benzene and an acyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-4-iodo-1-phenyldecan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Azides, nitriles.

Scientific Research Applications

2,2-Difluoro-4-iodo-1-phenyldecan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine and iodine chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4-iodo-1-phenyldecan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1-phenyldecan-1-one: Lacks the iodine atom at the 4-position.

    4-Iodo-1-phenyldecan-1-one: Lacks the fluorine atoms at the 2,2-positions.

    2,2-Difluoro-4-chloro-1-phenyldecan-1-one: Chlorine atom instead of iodine at the 4-position.

Uniqueness

2,2-Difluoro-4-iodo-1-phenyldecan-1-one is unique due to the simultaneous presence of fluorine and iodine atoms, which imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various research applications.

Properties

CAS No.

150542-07-7

Molecular Formula

C16H21F2IO

Molecular Weight

394.24 g/mol

IUPAC Name

2,2-difluoro-4-iodo-1-phenyldecan-1-one

InChI

InChI=1S/C16H21F2IO/c1-2-3-4-8-11-14(19)12-16(17,18)15(20)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3

InChI Key

PILCKSRNOHSNRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(C(=O)C1=CC=CC=C1)(F)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.